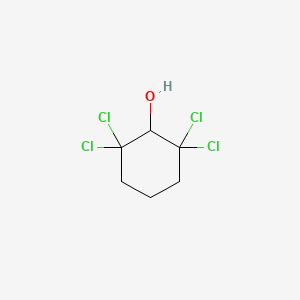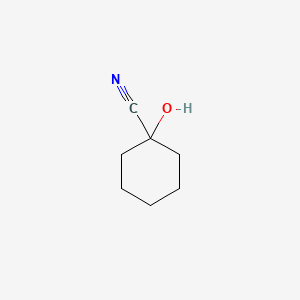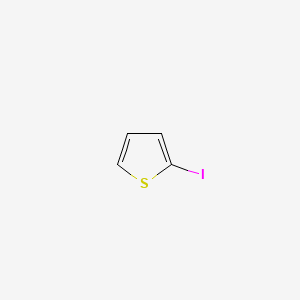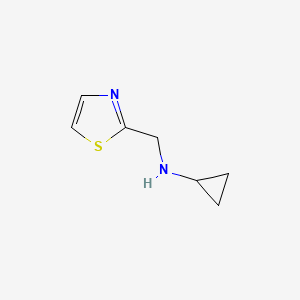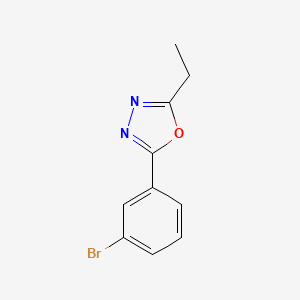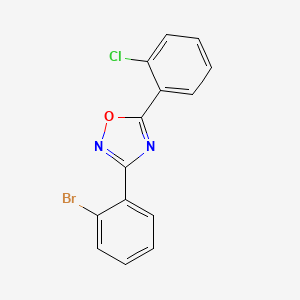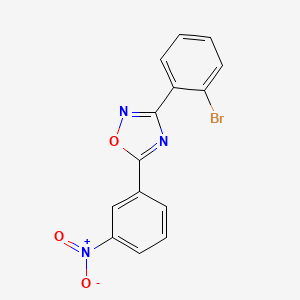
Hexadecan-3-ol
説明
Hexadecan-3-ol is a secondary fatty alcohol that is hexadecane substituted by a hydroxy group at position 3 . It has a role as a bacterial metabolite and a plant metabolite . It is a secondary fatty alcohol and a hexadecanol .
Molecular Structure Analysis
Hexadecan-3-ol has a molecular formula of C16H34O . It is a hexadecanol, meaning it has a chain of 16 carbon atoms . The hydroxy group is attached at the third carbon atom .
Physical And Chemical Properties Analysis
Hexadecan-3-ol has a molecular weight of 242.44 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has 13 rotatable bonds . Its exact mass is 242.260965704 g/mol . Its topological polar surface area is 20.2 Ų . It has a heavy atom count of 17 . Its complexity, as computed by Cactvs 3.4.8.18, is 134 .
科学的研究の応用
Thermal Conductivity Measurement
Hexadecan-3-ol: has been utilized in the measurement of thermal conductivity, particularly in its solid and liquid phases . The transient hot-wire technique is employed for this purpose, which is an absolute method characterized by a low uncertainty level. This application is significant in materials science, where understanding thermal properties is essential for designing materials with specific thermal characteristics.
Phase Change Material (PCM)
Due to its melting and solidification properties, 3-Hexadecanol can be used as a phase change material . PCMs are crucial in thermal energy storage systems as they absorb or release heat during phase transitions, thus helping in maintaining desired temperatures in buildings or electronic devices.
Safety and Hazards
Hexadecan-3-ol should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
特性
IUPAC Name |
hexadecan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)4-2/h16-17H,3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDUHTSVVVHMGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870645 | |
| Record name | Hexadecan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecan-3-ol | |
CAS RN |
593-03-3 | |
| Record name | (±)-3-Hexadecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecan-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-Hexadecanol influence its behavior in monolayer films?
A1: 3-Hexadecanol, unlike its isomer 2-Hexadecanol, forms more expanded monolayers at their equilibrium spreading pressures. [] This difference arises from the position of the alcohol functional group on the carbon chain. In 3-Hexadecanol, this group is located closer to the middle of the chain, leading to less compact packing compared to 2-Hexadecanol where the alcohol group is near the end. This structural difference is reflected in the molecular area occupied by each isomer in the monolayer, with 3-Hexadecanol occupying a larger area (28.7 Ų/molecule) compared to 2-Hexadecanol (21.5 Ų/molecule). [] Additionally, the intensities of vibrational bands in sum frequency spectroscopy suggest less correlated orientation of methyl groups at opposite ends of the 3-Hexadecanol molecule, further supporting a more loosely packed structure. []
Q2: What insights does vibrational sum frequency spectroscopy offer regarding the orientation of 3-Hexadecanol in monolayer films?
A2: Vibrational sum frequency spectroscopy reveals that the methyl groups on opposite ends of 3-Hexadecanol molecules within a monolayer do not adopt strongly correlated orientations. [] This observation contrasts with the behavior of 2-Hexadecanol, where such correlations are evident. This difference in methyl group orientation further supports the idea that 3-Hexadecanol forms a more expanded, less ordered monolayer compared to 2-Hexadecanol. []
Q3: Has 3-Hexadecanol been identified in any biological systems, and if so, what is its significance?
A3: Yes, 3-Hexadecanol has been identified as one of the antifungal volatile organic compounds produced by Bacillus safensis STJP. [] This bacterium, isolated from the rhizospheric soil of Stevia rebaudiana, exhibits strong biocontrol activity against the phytopathogen Alternaria alternata. [] While the specific mechanism of action of 3-Hexadecanol against Alternaria alternata requires further investigation, its presence among other antifungal metabolites produced by Bacillus safensis STJP suggests its potential role in the biocontrol activity of this bacterium. [] This finding highlights the potential of 3-Hexadecanol and similar compounds as potential biopesticides. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



